(R)-(+)-1-(1-Naphthyl)ethylamine

Descripción general

Descripción

“®-(+)-1-(1-Naphthyl)ethylamine” is a chiral derivatization reagent useful for all gas chromatography (GC) applications in the chiral field . It is used in chiral synthesis in organic reactions including the synthesis of β-amino acids and the enantioselective of ketones to nitroolefins . It is also used as absolute configuration of primary amines determined using chiral (2-nitrophenyl)proline amides and H NMR .

Synthesis Analysis

The stereoselective synthesis of “®-(+)-1-(1-Naphthyl)ethylamine” can be achieved by ω-amine transaminase immobilized on amino modified multi-walled carbon nanotubes . This process also allows for biocatalyst recycling . Another method involves the use of ω-Transaminase for producing “®-(+)-1-(1-Naphthyl)ethylamine” by asymmetric reduction of 1-acetonaphthone .

Molecular Structure Analysis

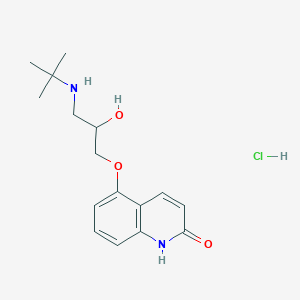

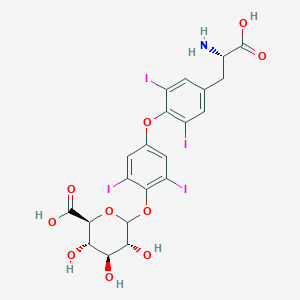

The molecular formula of “®-(+)-1-(1-Naphthyl)ethylamine” is C12H13N . The InChI Key is RTCUCQWIICFPOD-SECBINFHSA-O . The SMILES string representation is CC@@Hc1cccc2ccccc12 .

Chemical Reactions Analysis

“®-(+)-1-(1-Naphthyl)ethylamine” is used in chiral synthesis in organic reactions including the synthesis of β-amino acids and the enantioselective of ketones to nitroolefins .

Physical And Chemical Properties Analysis

“®-(+)-1-(1-Naphthyl)ethylamine” is a clear colorless to yellow to brown liquid . It has an assay of ≥99% . The optical activity is [α]20/D +55°, c = 2 in ethanol . The refractive index is n20/D 1.623 (lit.) . The boiling point is 153 °C/11 mmHg (lit.) . The density is 1.067 g/mL at 20 °C (lit.) .

Aplicaciones Científicas De Investigación

Medicine

In the field of medicine, ®-(+)-1-(1-Naphthyl)ethylamine is utilized as a chiral auxiliary and resolving agent for the synthesis of enantiomerically pure pharmaceuticals . Its ability to impart chirality to drug molecules is crucial for the development of medications with specific biological activities and reduced side effects.

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis, particularly in the preparation of isothiocyanates from primary amines . Isothiocyanates are important intermediates in the synthesis of various organic compounds, including agrochemicals and pharmaceuticals.

Material Science

®-(+)-1-(1-Naphthyl)ethylamine finds applications in material science as a precursor for the synthesis of optically active polymers . These polymers have potential uses in creating advanced materials with specific light-emitting or light-reflecting properties.

Analytical Chemistry

In analytical chemistry, this compound is used in chiral resolution techniques to separate enantiomers of racemic mixtures . This is essential for the quality control and analysis of pharmaceuticals and other substances where the chirality of the compound can affect its function.

Pharmacology

Pharmacologically, ®-(+)-1-(1-Naphthyl)ethylamine is involved in the study of drug-receptor interactions . It helps in understanding how drugs interact with biological targets, which is fundamental for designing new therapeutic agents.

Biochemistry

In biochemistry, the compound is used to study enzyme-catalyzed reactions where chirality plays a significant role . It can act as a substrate or inhibitor in enzymatic assays, providing insights into enzyme mechanisms and kinetics.

Environmental Science

Environmental science applications include the use of ®-(+)-1-(1-Naphthyl)ethylamine in the synthesis of chiral compounds that can be used for environmental remediation . These compounds can help in the breakdown or sequestration of pollutants.

Agricultural Chemistry

Lastly, in agricultural chemistry, it is used to create chiral pesticides and herbicides . The chirality of these compounds can greatly influence their effectiveness and environmental impact.

Safety And Hazards

Direcciones Futuras

“®-(+)-1-(1-Naphthyl)ethylamine” continues to be used in chiral synthesis in organic reactions including the synthesis of β-amino acids and the enantioselective of ketones to nitroolefins . It is also used as absolute configuration of primary amines determined using chiral (2-nitrophenyl)proline amides and H NMR .

Propiedades

IUPAC Name |

(1R)-1-naphthalen-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,13H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCUCQWIICFPOD-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201014632 | |

| Record name | (1R)-1-(Naphthalen-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201014632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(+)-1-(1-Naphthyl)ethylamine | |

CAS RN |

3886-70-2 | |

| Record name | (+)-1-(1-Naphthyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3886-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenemethanamine, .alpha.-methyl-, (.alpha.R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1R)-1-(Naphthalen-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201014632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-(+)-1-(1-naphthyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of (R)-NEA?

A1: The molecular formula of (R)-NEA is C12H13N, and its molecular weight is 171.24 g/mol. []

Q2: Are there any characteristic spectroscopic data available for (R)-NEA?

A2: Yes, (R)-NEA has a boiling point of 106–108°C and a flashpoint of 93°C. Its density is 1.13 g/cm-3. It exhibits an optical rotation of [α]D20 = −47° (c 3.5, toluene) and [α]D24.1 = −50.5° (c 27.9, benzene). []

Q3: What are the main catalytic applications of (R)-NEA?

A5: (R)-NEA is widely employed as a chiral modifier in heterogeneous enantioselective catalysis, particularly in the hydrogenation of α-ketoesters on platinum surfaces. [, , , , ]

Q4: How does (R)-NEA function as a chiral modifier in heterogeneous catalysis?

A6: (R)-NEA chemisorbs onto the metal catalyst surface, creating chiral catalytic sites. This chirally modified surface then interacts with prochiral substrates, leading to the preferential formation of one enantiomer over the other. [, , ]

Q5: What type of interactions are responsible for the stereoinduction observed with (R)-NEA-modified catalysts?

A7: The stereoinduction primarily arises from a combination of site-specific chemisorption of the substrate and multiple non-covalent attractive interactions, such as hydrogen bonding (NH···O) and CH···O interactions, between the substrate and the modifier. [, ]

Q6: What factors influence the enantioselectivity of (R)-NEA-modified catalysts?

A8: Several factors can affect the enantioselectivity, including the structure of the substrate, reaction temperature, hydrogen pressure, solvent, and the nature of the metal surface. [, , ]

Q7: Can (R)-NEA also influence the catalytic activity, apart from enantioselectivity?

A9: Yes, studies have shown that (R)-NEA can act as an activity promoter on palladium surfaces, leading to a rate enhancement in methyl pyruvate hydrogenation. This rate enhancement is attributed to the ability of (R)-NEA to favor the formation of more reactive monomeric species of the substrate on the catalyst surface. []

Q8: Are there any specific examples of reactions where (R)-NEA-modified catalysts have shown promising enantioselectivity?

A10: (R)-NEA-modified platinum catalysts have demonstrated high enantiomeric excess (ee) in the hydrogenation of ethyl pyruvate to ethyl lactate. Optimization of reaction parameters resulted in an impressive 82% ee at full conversion. []

Q9: How is computational chemistry employed in research related to (R)-NEA?

A11: Density functional theory (DFT) calculations are widely used to study the adsorption geometries, energetics, and intermolecular interactions of (R)-NEA and substrates on metal surfaces. These calculations provide valuable insights into the mechanism of stereoinduction and aid in the rational design of improved chiral modifiers. [, , , , ]

Q10: What specific insights have DFT calculations provided regarding the interaction of (R)-NEA with substrates on surfaces?

A12: DFT calculations have revealed the specific adsorption sites of (R)-NEA on Pt(111) and the formation of multiple complexation configurations with substrates like methyl 3,3,3-trifluoropyruvate. The calculations identified key intermolecular interactions, such as hydrogen bonding and CH···O interactions, that govern the stability and prochirality of these complexes. [, ]

Q11: How do structural modifications of (R)-NEA impact its performance as a chiral modifier?

A13: Studies have investigated the effect of introducing functional groups, such as hydroxyl or methoxy groups, on the naphthalene ring of (R)-NEA. While these modifications can influence the enantioselectivity, they are not strictly necessary for achieving high ee in the hydrogenation of α-ketoesters. [, ]

Q12: What analytical techniques are commonly used to study (R)-NEA and its interactions?

A14: Scanning Tunneling Microscopy (STM) plays a crucial role in visualizing the adsorption and self-assembly of (R)-NEA and its complexes with substrates on metal surfaces at the molecular level. [, , , , ]

Q13: What other techniques are employed to characterize (R)-NEA and its complexes?

A15: In addition to STM, researchers employ various techniques like X-ray diffraction (XRD), nuclear magnetic resonance (NMR), circular dichroism (CD) spectroscopy, and high-performance liquid chromatography (HPLC) to characterize the structure, interactions, and properties of (R)-NEA and its derivatives. [, , , , , ]

Q14: How is (R)-NEA utilized in asymmetric synthesis?

A16: Beyond its role as a chiral modifier, (R)-NEA serves as a starting material for synthesizing other chiral compounds. It's employed as a resolving agent to separate enantiomers of alcohols, thiols, sulfonamides, and amines. [, ]

Q15: What are some examples of (R)-NEA derivatives used in asymmetric synthesis?

A17: (R)-NEA is a precursor to (R)-1-(1-Naphthyl)ethyl isocyanate (NEI), a versatile reagent used in synthesizing chiral nonracemic allenes and creating enantiomeric stationary phases for liquid chromatography. []

Q16: How is (R)-NEA applied in materials science?

A18: (R)-NEA is used in developing chiral liquid crystal (LC) polymers. Incorporation of (R)-NEA into polymer ends induces helical structures in the LC, potentially leading to applications in optical devices. [, ]

Q17: How does (R)-NEA contribute to chirality in LC polymers?

A19: The chiral (R)-NEA groups at the polymer ends act as effective chiral inducers, promoting the formation of helical structures within the LC matrix. A small amount of (R)-NEA (2–5 wt%) can induce helical pitches comparable to the wavelength of visible light. []

Q18: Are there other notable applications of (R)-NEA?

A20: (R)-NEA is a key chiral intermediate in the synthesis of Cinacalcet hydrochloride, a calcimimetic drug used to treat secondary hyperparathyroidism. Various synthetic approaches utilize (R)-NEA to construct the Cinacalcet molecule. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194963.png)

![(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194972.png)